molecular formula C20H18N2O3 B4926321 2-[(4-acetylphenyl)amino]-3-(dimethylamino)naphthoquinone

2-[(4-acetylphenyl)amino]-3-(dimethylamino)naphthoquinone

Cat. No. B4926321
M. Wt: 334.4 g/mol
InChI Key: NYRNELPTSTYRAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-acetylphenyl)amino]-3-(dimethylamino)naphthoquinone is a synthetic compound that belongs to the quinone family. It is commonly known as DMNQ and is widely used in scientific research due to its unique properties. DMNQ is a redox-active compound that can act as an electron acceptor and donor. This property makes it useful in studying various biological processes, including oxidative stress, inflammation, and cell death.

Mechanism of Action

DMNQ exerts its biological effects through the generation of reactive oxygen species (ROS). ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. DMNQ can induce the production of ROS by accepting electrons from cellular components and transferring them to oxygen molecules. This process leads to the generation of superoxide radicals, hydrogen peroxide, and other ROS.
Biochemical and Physiological Effects:
DMNQ can induce a wide range of biochemical and physiological effects in cells and tissues. It can activate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cell survival. DMNQ can also induce apoptosis, a process of programmed cell death, in various cell types. Additionally, DMNQ can alter mitochondrial function and induce oxidative stress, leading to cell death.

Advantages and Limitations for Lab Experiments

DMNQ has several advantages and limitations for lab experiments. One advantage is its ability to induce oxidative stress in cells and tissues, making it useful in studying the role of oxidative stress in various diseases. Another advantage is its redox-active property, which allows it to act as an electron acceptor and donor, making it useful in studying various biological processes. However, one limitation of DMNQ is its toxicity, which can limit its use in certain experiments. Additionally, DMNQ can induce nonspecific effects, making it difficult to interpret the results of some experiments.

Future Directions

There are several future directions for the use of DMNQ in scientific research. One direction is the study of its role in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. DMNQ has been shown to induce oxidative stress in neuronal cells, making it a potential tool for studying the role of oxidative stress in these diseases. Another direction is the study of its role in cancer, as DMNQ has been shown to induce apoptosis in various cancer cell lines. Additionally, the development of new DMNQ analogs with improved properties, such as reduced toxicity and increased specificity, could expand its use in scientific research.

Synthesis Methods

DMNQ can be synthesized through a multistep process that involves the reaction of 4-acetylaminonaphthoquinone with dimethylamine. The reaction proceeds in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid. The resulting product is then purified through recrystallization to obtain pure DMNQ.

Scientific Research Applications

DMNQ has been widely used in scientific research to study various biological processes. It is commonly used as a redox-active compound to induce oxidative stress in cells and tissues. This property makes it useful in studying the role of oxidative stress in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

properties

IUPAC Name

2-(4-acetylanilino)-3-(dimethylamino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-12(23)13-8-10-14(11-9-13)21-17-18(22(2)3)20(25)16-7-5-4-6-15(16)19(17)24/h4-11,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRNELPTSTYRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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